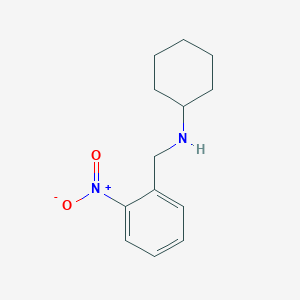

N-(2-nitrobenzyl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIAXUOSOILHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of N 2 Nitrobenzyl Cyclohexanamine and Its Derivatives

Direct Amination Routes to N-(2-nitrobenzyl)cyclohexanamine

Direct amination methods provide a straightforward approach to the synthesis of this compound. These methods typically involve the formation of a new carbon-nitrogen bond between a cyclohexylamine (B46788) moiety and a 2-nitrobenzyl group.

Alkylation Reactions of Cyclohexylamine with 2-Nitrobenzyl Halides

A common and direct method for the preparation of this compound and its N-substituted derivatives is the nucleophilic substitution reaction between cyclohexylamine or N-methylcyclohexylamine and a 2-nitrobenzyl halide, such as 2-nitrobenzyl bromide. chembk.comgoogle.com This reaction is typically performed in the presence of an acid acceptor to neutralize the hydrogen halide formed during the reaction. google.com

In a typical procedure, 2-nitrobenzyl bromide is reacted with N-methylcyclohexylamine. google.com The excess N-methylcyclohexylamine can conveniently serve as the acid acceptor, and the resulting hydrobromide salt can be separated and the amine regenerated for reuse. google.com The reaction is often carried out in a suitable solvent, such as aliphatic or aromatic hydrocarbons, chlorinated hydrocarbons, or aliphatic alcohols, at elevated temperatures, generally between 60-110°C. google.com While effective, a notable drawback of this method is the use of 2-nitrobenzyl bromide, which is a lachrymatory and hazardous substance. google.com

For the synthesis of N-Cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine, a similar strategy is employed using 3-bromo-2-nitrobenzyl bromide and N-methylcyclohexylamine. google.com The reaction of 3-bromo-2-nitrobenzyl bromide with N-methylcyclohexylamine is carried out in an inert solvent with an acid scavenger. google.com The resulting product can be obtained in good yield after recrystallization. google.com

| Reactants | Product | Reaction Conditions | Reference |

| Cyclohexylamine, 2-Nitrobenzyl Halide | This compound | Suitable solvent, catalyst | chembk.com |

| N-methylcyclohexylamine, o-nitrobenzyl bromide | N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine (after reduction and bromination) | - | google.com |

| 3-bromo-2-nitrobenzyl bromide, N-methyl-cyclohexylamine | N-cyclohexyl-N-methyl-2-nitro-3-bromobenzylamine | Presence of an acid binder | google.com |

Synthesis of Photolabile Precursors and Analogues

The 2-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to the cleavage of the protected functional group. This property is extensively utilized in the design of photoresponsive materials.

Preparation of o-Nitrobenzyl-Derived Carbamates for Amine Photogeneration

A versatile strategy for the photogeneration of amines involves the use of o-nitrobenzyl-derived carbamates. researchgate.netkaust.edu.saacs.org These compounds act as "caged" amines, which can be released upon exposure to UV light, typically below 400 nm. researchgate.net The fundamental design involves protecting an amine with a photolabile [(o-nitrobenzyl)oxy]carbonyl group. researchgate.net

The synthesis of these photoactive carbamates can be achieved through several routes. One common method involves the reaction of an amine with 2-nitrobenzyl chloroformate. dtic.mil Another approach is the lithium alkoxide-catalyzed addition of o-nitrobenzyl alcohol to an isocyanate. dtic.mildtic.mil

The efficiency of amine photogeneration is influenced by both steric and electronic factors of the o-nitrobenzyl group. researchgate.net For instance, the quantum efficiency for the photogeneration of cyclohexylamine at 254 nm from various carbamate (B1207046) precursors has been shown to range from 0.11 to 0.62, depending on the substitution pattern on the o-nitrobenzyl ring and at the benzylic position. researchgate.net These photoprecursors generally exhibit good thermal stability, making them suitable for applications where controlled, light-triggered release of a base is required. researchgate.net

| Precursor Type | Amine Released | Key Synthetic Step | Quantum Efficiency Range | Reference |

| o-Nitrobenzyl-derived carbamates | Cyclohexylamine | Protection of amine with [(o-nitrobenzyl)oxy]carbonyl group | 0.11 - 0.62 | researchgate.net |

| N-(2-nitrobenzyloxycarbonyl)-aniline | Aniline (B41778) | Lithium alkoxide catalyzed addition of o-nitrobenzyl alcohol to phenylisocyanate | Not specified | dtic.mil |

Synthesis of N-(2-nitrobenzyl)imide Linkers

N-(2-nitrobenzyl)imide linkers are valuable tools for constructing photodegradable polymers and other complex molecular architectures. oup.comnims.go.jpoup.comresearchgate.net These linkers contain a photolabile N-(2-nitrobenzyl)imide moiety that can be cleaved upon UV irradiation. oup.comoup.com

A key feature of these linkers is their heterobifunctional nature, allowing for sequential or orthogonal "click" reactions, such as Huisgen cycloaddition and Michael addition. oup.comoup.commdpi.com For example, a linker can be designed to have an alkyne group and a maleimide (B117702) group (the latter often protected as an adduct with furan). oup.comoup.com This design enables the conjugation of two different polymer chains. For instance, an azido-terminated polymer can be attached via Huisgen cycloaddition, and after deprotection of the maleimide, a thiol-terminated polymer can be coupled through a Michael addition. oup.comoup.com This methodology allows for the synthesis of well-defined, photodegradable diblock copolymers. oup.comoup.com

The photolysis of the N-(2-nitrobenzyl)imide group within these linkers has been studied, and the energy required for cleavage in solution is generally independent of the attached polymer type and molecular weight. oup.comoup.com

Derivatization for Photoresponsive Polymeric Systems

The incorporation of N-(2-nitrobenzyl) moieties into polymers imparts photoresponsive properties to the resulting materials. mdpi.comresearchgate.netnih.govdntb.gov.uamdpi.com These polymers can be designed to undergo various changes upon irradiation, such as degradation, crosslinking, or changes in solubility and surface properties. mdpi.com

One approach involves the synthesis of block copolymers where a photocleavable N-(2-nitrobenzyl)imide or a similar 2-nitrobenzyl ester linker is placed at the interface between hydrophilic and hydrophobic blocks. mdpi.com The synthesis of these block copolymers can be achieved by reacting pre-synthesized polymers bearing complementary functional groups (e.g., azido (B1232118) and thiol groups) with a heterobifunctional 2-nitrobenzyl linker via click chemistry. mdpi.com Upon irradiation, the cleavage of the linker can lead to the disassembly of self-assembled structures like polymersomes, triggering the release of an encapsulated payload. mdpi.com

Another strategy is to incorporate the 2-nitrobenzyl group as a pendant group on the polymer backbone. researchgate.net For example, N′-(2-nitrobenzyl)-N-acryloyl glycinamide (B1583983) (NBNAGA) can be grafted onto a polymer like gelatin methacrylate (B99206) (GelMA). researchgate.net The 2-nitrobenzyl group can act as a hydrophobic shield for hydrophilic motifs, and its removal by light can alter the polymer's properties. researchgate.net Similarly, photoresponsive polypeptoid-based copolymers have been synthesized by incorporating N-(S-(o-nitrobenzyl)-thioethyl) glycine (B1666218) monomers. nih.gov UV irradiation cleaves the o-nitrobenzyl group, generating free thiol groups and leading to morphological transitions of the polymer assemblies. nih.gov

Catalytic Approaches in Synthesis

While direct alkylation is a common synthetic route, catalytic methods offer more atom-economical and environmentally benign alternatives. "Hydrogen borrowing" or "hydrogen autotransfer" catalysis is a powerful strategy for the N-alkylation of amines with alcohols. whiterose.ac.uk In this process, a transition metal catalyst temporarily oxidizes an alcohol to an aldehyde, which then reacts with an amine to form an imine. The catalyst then transfers the "borrowed" hydrogen to the imine, reducing it to the corresponding alkylated amine. whiterose.ac.uk

Although specific examples detailing the catalytic synthesis of this compound via hydrogen borrowing from 2-nitrobenzyl alcohol are not prevalent in the provided context, the general principle is well-established for the alkylation of various amines with alcohols. whiterose.ac.uk Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, often activated by phosphine (B1218219) ligands, are effective catalysts for this transformation. whiterose.ac.uk

Another catalytic approach involves the reductive amination of nitro compounds. For instance, nitrobenzene (B124822) can be reductively aminated with alcohols using glycerol (B35011) as a sustainable hydrogen source, catalyzed by ruthenium chloride and triphenylphosphine. ionike.com This methodology could potentially be adapted for the synthesis of this compound from 2-nitrotoluene (B74249) and cyclohexylamine, although this specific application is not explicitly detailed.

Palladium-Catalyzed Cyclization Processes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. In the context of this compound, palladium-catalyzed reductive cyclization of the nitro group provides an efficient route to form heterocyclic derivatives, such as 2-cyclohexyl-2,3-dihydro-1H-indazoles or 2-cyclohexyl-2H-indazoles. This transformation typically involves the in situ reduction of the nitro group to an amino or nitroso functionality, which then undergoes intramolecular cyclization.

The general transformation can be envisioned as the reductive cyclization of a precursor like this compound. While direct palladium-catalyzed cyclization of this specific saturated amine is not extensively documented, the analogous reductive N-heterocyclization of N-(2-nitrobenzylidene)amines to 2H-indazole derivatives is well-established. psu.eduscispace.com In such reactions, the starting material is often an imine formed from a 2-nitrobenzaldehyde (B1664092) and a primary amine. It is plausible that under certain palladium-catalyzed conditions, this compound could be oxidized in situ to the corresponding imine, which then undergoes cyclization.

Alternatively, and more directly, palladium catalysts in the presence of a reducing agent can facilitate the reductive cyclization of 2-nitrobenzylamines. nih.govresearchgate.net For instance, systems employing a palladium catalyst with carbon monoxide as the reductant have been shown to be effective in the synthesis of indoles and 2H-indazoles from 2-substituted nitroarenes. nih.gov

A representative palladium-catalyzed reductive cyclization of an N-(2-nitrobenzylidene)amine to a 2H-indazole is presented in the following table, illustrating the conditions and outcomes of such transformations. psu.edu

| Entry | Substrate | Catalyst System | Conditions | Product | Yield (%) |

| 1 | N-(2-nitrobenzylidene)aniline | PdCl₂(PPh₃)₂ / SnCl₂ | CO (20 kg/cm ²), THF, 100°C, 16h | 2-Phenyl-2H-indazole | 85 |

| 2 | N-(2-nitrobenzylidene)-4-methylaniline | PdCl₂(PPh₃)₂ / SnCl₂ | CO (20 kg/cm ²), THF, 100°C, 16h | 2-(p-Tolyl)-2H-indazole | 92 |

| 3 | N-(2-nitrobenzylidene)-4-methoxyaniline | PdCl₂(PPh₃)₂ / SnCl₂ | CO (20 kg/cm ²), THF, 100°C, 16h | 2-(4-Methoxyphenyl)-2H-indazole | 78 |

| 4 | N-(2-nitrobenzylidene)cyclohexanamine | PdCl₂(PPh₃)₂ / SnCl₂ | CO (20 kg/cm ²), THF, 100°C, 16h | 2-Cyclohexyl-2H-indazole | 75 |

This table presents representative data for the palladium-catalyzed reductive cyclization of N-(2-nitrobenzylidene)amines, a reaction analogous to the potential cyclization of this compound.

The mechanism of this reaction is thought to involve the reduction of the nitro group by the palladium-CO system to a nitroso or nitrene intermediate. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the reduced nitrogen species, leading to the formation of the indazole ring after dehydration. The use of a co-catalyst like tin(II) chloride can facilitate the reduction of the nitro group. psu.edu

Copper-Catalyzed N-Arylation Strategies for Nitroenamines

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. A notable strategy for the synthesis of N-aryl compounds involves the N-arylation of nitroenamines. This methodology can be applied to the synthesis of derivatives of this compound by reacting a suitable nitroenamine precursor with a 2-nitrophenyl-containing arylating agent.

A novel and efficient method for the N-arylation of nitroenamine derivatives utilizes diaryliodonium triflates as the aryl source and copper(I) chloride as the catalyst. nih.gov This approach allows for the transfer of an aryl group to the nitrogen atom of the nitroenamine under mild conditions with high efficiency. nih.gov

For the synthesis of a derivative of this compound, one could envision a two-step sequence starting from cyclohexanone. First, the formation of a nitroenamine, such as 1-(nitromethylidene)cyclohexane, followed by a copper-catalyzed N-arylation with a suitable 2-nitrophenyl-containing diaryliodonium salt.

The general conditions for the copper-catalyzed N-arylation of a model nitroenamine are summarized in the table below.

| Entry | Nitroenamine Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | (Z)-N-(2-nitro-1-phenylvinyl)aniline | Phenyl(mesityl)iodonium triflate | CuCl | K₂CO₃ | DCE | 50 | (Z)-N,1-diphenyl-N-(2-nitrovinyl)amine | 95 |

| 2 | (Z)-N-(2-nitro-1-phenylvinyl)aniline | (4-Methoxyphenyl)(mesityl)iodonium triflate | CuCl | K₂CO₃ | DCE | 50 | (Z)-N-(4-methoxyphenyl)-1-phenyl-N-(2-nitrovinyl)amine | 88 |

| 3 | (Z)-N-methyl-1-(methylthio)-2-nitroethen-1-amine | Phenyl(mesityl)iodonium triflate | CuCl | K₂CO₃ | DCE | 50 | (Z)-N-methyl-N-phenyl-1-(methylthio)-2-nitroethen-1-amine | 76 |

| 4 | (Z)-1-(Nitromethylidene)pyrrolidine | Phenyl(mesityl)iodonium triflate | CuCl | K₂CO₃ | DCE | 50 | (Z)-1-(2-nitro-1-phenylvinyl)pyrrolidine | 82 |

This table illustrates the scope and efficiency of the copper-catalyzed N-arylation of various nitroenamines with diaryliodonium salts, a methodology applicable to the synthesis of this compound derivatives.

The proposed mechanism for this N-arylation reaction likely begins with the formation of a highly electrophilic Ar-Cu(III) species from the reaction of the copper(I) catalyst and the diaryliodonium salt. The nitroenamine then acts as a nucleophile, with the nitrogen atom attacking the aryl group of the copper(III) intermediate, leading to the N-arylated product and regeneration of the copper(I) catalyst. This method demonstrates a unique preference for N-arylation over the more commonly observed C-arylation of the enamine double bond. nih.gov

Chemical Reactivity and Transformation Pathways of N 2 Nitrobenzyl Cyclohexanamine

Fundamental Amine Reactivity

The chemical behavior of N-(2-nitrobenzyl)cyclohexanamine is partially defined by the inherent properties of its secondary amine functional group. The nitrogen atom's lone pair of electrons dictates its capacity to act as a nucleophile and a base, although these properties are electronically influenced by the attached 2-nitrobenzyl group.

Nucleophilic Substitution Reactions Involving the Cyclohexanamine Moiety

The nitrogen atom in the cyclohexanamine portion of this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions where the amine attacks an electrophilic center, forming a new covalent bond. As a secondary amine, it can react with a variety of electrophiles.

Typical reactions for a secondary amine of this nature would include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt.

However, the reactivity of the amine is tempered by the electronic influence of the 2-nitrobenzyl group. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the nitrogen atom through the inductive effect. This diminished nucleophilicity makes it less reactive than unsubstituted alkylamines like cyclohexylamine (B46788) or diethylamine. While the amine can engage in these reactions, more forcing conditions might be necessary compared to more basic amines. In the context of aromatic substitution, the amine itself is the nucleophile in reactions that could form it, for example, from 2-nitrobenzyl halide and cyclohexylamine. The presence of electron-withdrawing groups on an aromatic ring activates it towards nucleophilic aromatic substitution, a process that proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inyoutube.com

Basicity and Protonation Equilibria of this compound

Like other amines, this compound acts as a weak base, capable of accepting a proton from an acid to form its conjugate acid, the N-(2-nitrobenzyl)cyclohexylammonium ion. This interaction is a reversible equilibrium, and the position of the equilibrium is defined by the amine's basicity, quantified by the pKa of its conjugate acid (pKaH).

The basicity of the amine is significantly influenced by the electronic properties of its substituents. masterorganicchemistry.com The cyclohexyl group is an electron-donating alkyl group, which slightly increases basicity. Conversely, the 2-nitrobenzyl group has a profound base-weakening effect. The strongly electron-withdrawing nitro group (-NO₂) reduces the electron density on the nitrogen atom, making the lone pair less available for protonation. masterorganicchemistry.com Consequently, this compound is expected to be a considerably weaker base than cyclohexylamine or other simple dialkylamines, but likely stronger than anilines where the lone pair is delocalized into the aromatic ring.

The protonation equilibrium can be represented as: C₆H₁₁NH(CH₂C₆H₄NO₂) + H₂O ⇌ C₆H₁₁NH₂⁺(CH₂C₆H₄NO₂) + OH⁻

| Amine | Structure | pKa of Conjugate Acid (pKaH) | Comment |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 9.25 | Reference |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 | Primary alkylamine; electron-donating alkyl group increases basicity. |

| Aniline (B41778) | C₆H₅NH₂ | 4.63 | Aromatic amine; lone pair delocalization into the ring significantly reduces basicity. |

| N-methylaniline | C₆H₅NH(CH₃) | 4.85 | Slightly more basic than aniline due to the electron-donating methyl group. |

| This compound | C₆H₁₁NH(CH₂C₆H₄NO₂) | Estimated 5-7 | Expected to be a weak base due to the strong inductive electron-withdrawal by the o-nitrobenzyl group, but not as weak as aniline as the lone pair is not directly delocalized into the aromatic ring. |

Photochemical Reactions and Photorearrangement Mechanisms

The most prominent feature of this compound's reactivity is its photolability. The o-nitrobenzyl group is a well-known photoremovable protecting group, and its linkage to the cyclohexanamine allows for the light-induced release of the amine. researchgate.netresearchgate.net This process is initiated by UV light irradiation and proceeds through a complex series of intramolecular reactions.

o-Nitrobenzyl Photorearrangement

The cleavage of the N-(2-nitrobenzyl) bond is a classic example of an o-nitrobenzyl photorearrangement. chemrxiv.orgchempedia.info This reaction is initiated by the absorption of ultraviolet light (typically below 400 nm), which promotes the o-nitrobenzyl chromophore to an electronically excited state. researchgate.net The mechanism can proceed via both singlet and triplet excited states. acs.orgsemanticscholar.org

The key event in the photorearrangement is an intramolecular hydrogen atom transfer. The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group) adjacent to the nitrogen. This transfer results in the formation of a transient intermediate known as an aci-nitro tautomer. acs.orgresearchgate.net This species is a quinonoid-type intermediate and is central to the subsequent cleavage reaction. cdnsciencepub.com The formation of this intermediate is the rate-determining step in many o-nitrobenzyl photolyses.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Photoexcitation | The o-nitrobenzyl group absorbs a photon (UV light), transitioning to an excited singlet (S₁) or triplet (T₁) state. acs.org | Excited state [C₆H₁₁NH(CH₂C₆H₄NO₂)]* |

| 2. Intramolecular H-Abstraction | The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. chemrxiv.orgacs.org | Biradical species (triplet pathway) cdnsciencepub.com |

| 3. Formation of aci-Nitro Intermediate | A transient aci-nitro tautomer is formed. This is a ground-state intermediate with a quinonoid structure. researchgate.netpsu.edu | aci-Nitro tautomer |

| 4. Rearrangement and Cleavage | The aci-nitro intermediate undergoes rearrangement, often involving a cyclic species (e.g., N-hydroxybenzisoxazolidine), leading to the cleavage of the benzylic carbon-nitrogen bond. cdnsciencepub.comnih.gov | Cyclic intermediates |

| 5. Product Formation | The final products, the released amine and an o-nitrosobenzaldehyde, are formed. nih.gov | Cyclohexylamine and o-nitrosobenzaldehyde |

Photo-induced Elimination Pathways

The elimination of the cyclohexanamine moiety is a direct consequence of the o-nitrobenzyl photorearrangement. Once the aci-nitro intermediate is formed, it embarks on a pathway that leads to the irreversible cleavage of the C-N bond. researchgate.netresearchgate.net

There are two primary proposed pathways for the decomposition of the aci-nitro intermediate:

Cyclization Pathway: The aci-nitro intermediate can cyclize to form a five-membered heterocyclic intermediate, a benzisoxazolidine derivative. cdnsciencepub.comrsc.org This cyclic intermediate is unstable and rapidly fragments, leading to the elimination of the amine and the formation of the carbonyl group of the resulting aldehyde.

Dual Proton Transfer: In some cases, particularly involving alcohols, a mechanism involving a dual proton transfer to form hydrated nitroso compounds has been identified. rsc.org

Formation of Photoproducts (e.g., nitrosobenzaldehyde)

The photochemical transformation of this compound yields two primary products. The successful cleavage results in the liberation of the "caged" molecule and a byproduct derived from the photolabile protecting group. psu.edu

The major photoproducts are:

Cyclohexanamine: The released secondary amine.

o-Nitrosobenzaldehyde: The byproduct from the o-nitrobenzyl moiety. nih.govrsc.orgucdavis.edu

The formation of o-nitrosobenzaldehyde is a hallmark of the o-nitrobenzyl photorearrangement. nih.gov This byproduct is itself photoactive and can absorb light, potentially leading to secondary reactions. One known secondary reaction is the dimerization of o-nitrosobenzaldehyde to form an azoxybenzene (B3421426) derivative. nih.gov The quantum yield of photoproduct formation—the efficiency of the photorelease—can vary depending on factors such as the substitution pattern on the nitrobenzyl ring and the nature of the leaving group. researchgate.net

| Compound Type | Name | Role |

|---|---|---|

| Reactant | This compound | Starting material |

| Product | Cyclohexanamine | Released (uncaged) amine |

| Product | o-Nitrosobenzaldehyde | Primary byproduct from the photolabile group |

| Secondary Product | Azoxybenzene derivative | Formed from the subsequent reaction of o-nitrosobenzaldehyde |

Thermal and Base-Catalyzed Transformations of this compound

The chemical behavior of this compound under thermal and basic conditions is dictated by the interplay of its constituent functional groups: the secondary amine, the cyclohexyl moiety, and the o-nitrobenzyl group. While direct experimental studies on this specific compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established transformations of related o-nitrobenzylamine and secondary amine structures.

Base-Catalyzed Cyclization Reactions

The presence of a nitro group ortho to the benzylamine (B48309) functionality in this compound suggests the potential for intramolecular cyclization reactions under basic conditions. While direct evidence for the cyclization of this compound is sparse, analogous transformations of o-nitroanilines provide a strong basis for predicting its reactivity. The base-catalyzed cyclization of o-nitroaniline derivatives is a known route to synthesize benzimidazole (B57391) N-oxides. nih.govresearchgate.net This type of reaction typically involves the deprotonation of the amine followed by an intramolecular nucleophilic attack on the carbon atom of the nitro group, leading to a cyclic intermediate that subsequently rearranges.

In a similar vein, treatment of this compound with a suitable base could potentially lead to an intramolecular cyclization. The reaction would likely proceed through the formation of an anionic species at the nitrogen atom, which could then attack the electron-deficient aromatic ring, facilitated by the electron-withdrawing nature of the nitro group. However, the increased flexibility of the benzyl (B1604629) CH₂ linker compared to the direct aniline C-N bond might influence the feasibility and outcome of such a cyclization.

Several synthetic methods for benzimidazole N-oxides from o-nitroaniline derivatives have been reported, often employing strong bases like sodium hydroxide (B78521) in solvents such as a mixture of 1,4-dioxane (B91453) and water. conicet.gov.ar Microwave-assisted syntheses have also been developed, utilizing bases like potassium carbonate. nih.gov These methodologies underscore the general propensity of o-nitro-amino compounds to undergo intramolecular cyclization.

It is important to note that the specific reaction conditions, such as the choice of base, solvent, and temperature, would be critical in determining the reaction pathway and the structure of the resulting product. For instance, some studies have shown that the nature of the substituents on the amino group and the aromatic ring can significantly affect the course of the reaction. researchgate.net

Table 1: Examples of Base-Catalyzed Cyclization of o-Nitroaniline Derivatives

| Starting Material | Base | Solvent | Product | Reference |

| N-alkyl-2-nitroaniline | NaOH | 1,4-dioxane/water | Benzimidazole N-oxide derivative | researchgate.net |

| 2-Nitroaniline derivative | K₂CO₃ | Ethanol/water | 2-Aryl-benzimidazole N-oxide | nih.gov |

| N-substituted 2,6-dinitroaniline | NaOH | 1,4-dioxane/water | Nitrobenzimidazole N-oxide | conicet.gov.ar |

Thermal Stability Profiles

The thermal stability of this compound is expected to be influenced by the strengths of its various chemical bonds, particularly the C-N bonds and the stability of the nitroaromatic system. General studies on the thermal decomposition of related compounds provide insights into its likely behavior upon heating.

The pyrolysis of benzylamine has been studied and shown to proceed via the homolytic cleavage of the C-N bond to form benzyl and amino radicals. royalsocietypublishing.org The activation energy for this process was determined to be approximately 59 ± 4 kcal/mol, which corresponds to the dissociation energy of the C-N bond in benzylamine. royalsocietypublishing.org This suggests that the benzyl C-N bond is a potential site of cleavage in this compound upon thermal stress.

Furthermore, the presence of the nitro group on the benzene (B151609) ring is a significant factor. Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition can be complex. Studies on nitrobenzyl halides have indicated that the ortho-isomers are generally less thermally stable than the meta and para isomers. conicet.gov.ar The decomposition of these compounds is exothermic and involves the evolution of gases. conicet.gov.ar The initial step in the thermal decomposition of some nitroaromatic compounds is thought to be the cleavage of the C-NO₂ bond. nih.gov

The thermal behavior of secondary amines has also been investigated. For instance, a study on the thermal stability of various amine compounds in dichloromethane (B109758) showed that the onset temperature for decomposition varies with the structure of the amine. aidic.it For aliphatic-aromatic secondary amines like benzyl(methyl)amine, an exothermic decomposition was observed, with the onset temperature being influenced by the substitution pattern. aidic.it

Considering these factors, the thermal decomposition of this compound would likely involve a competition between the cleavage of the benzylic C-N bond and processes initiated by the nitro group. The decomposition is expected to be exothermic and could lead to a variety of products resulting from radical reactions and rearrangements. The specific decomposition pathway and the onset temperature would depend on the experimental conditions, such as the heating rate and the presence of other substances.

Table 2: Thermal Decomposition Data for Related Amine and Nitro Compounds

| Compound | Decomposition Temperature (°C) | Key Observations | Reference |

| Benzylamine | 650 - 800 | Homogeneous gas-phase reaction, first-order kinetics. | royalsocietypublishing.org |

| o-Nitrobenzyl bromide | - | Less stable than meta and para isomers, exothermic decomposition. | conicet.gov.ar |

| Benzyl(methyl)amine (in CH₂Cl₂) | 80 (Onset) | Exothermic effect. | aidic.it |

| Benzylamine (in CH₂Cl₂) | 100 (Onset) | Exothermic effect. | aidic.it |

Mechanistic Investigations of N 2 Nitrobenzyl Cyclohexanamine Reactions

Kinetic Studies of Photorelease and Transformation

The kinetics of the photorelease of the amine and the subsequent transformation of the nitrobenzyl moiety are fundamental to understanding the efficiency and applicability of N-(2-nitrobenzyl)cyclohexanamine as a photogenerator of base. These studies typically involve monitoring the decay of the parent compound and the formation of products over time upon exposure to UV light.

Determination of Photodecomposition Rates

The rate at which this compound and related compounds decompose under irradiation is a critical parameter for their application. The photodeprotection process can be monitored using techniques such as ¹H NMR spectroscopy to track the disappearance of the starting material and the emergence of the released amine. For instance, studies on analogous systems like 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected amines have shown rapid and complete deprotection, often within 30 minutes of irradiation. rsc.org

Table 1: Example of Photodeprotection Kinetics for a Related NPPOC-Protected Amine This table illustrates the typical progress of photodeprotection, with data representative of findings reported for similar systems. rsc.org

| Irradiation Time (minutes) | Deprotection Percentage |

| 0 | 0% |

| 10 | ~70% |

| 30 | 100% |

Quantum Yield Analysis in Photogeneration Processes

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event (e.g., amine release) divided by the number of photons absorbed by the system. nih.gov For compounds like this compound, the quantum yield of photogeneration is a key indicator of its performance as a phototrigger.

Research into photolabile carbamates derived from o-nitrobenzyl groups for the release of cyclohexylamine (B46788) has shown that quantum efficiencies can vary significantly. researchgate.netresearchgate.net Upon irradiation at 254 nm, quantum yields for cyclohexylamine photogeneration were found to range from 0.11 to 0.62. researchgate.netresearchgate.net This wide range underscores the profound impact that the specific substitution pattern on the photolabile group has on the efficiency of the photorelease process. researchgate.netresearchgate.net The quantum yield is correlated with the formation of the intermediate aci-nitro form and can be influenced by the nature of the leaving group and solvent properties. nih.govresearchgate.net

Elucidation of Reaction Intermediates

Identifying the transient species formed during the photochemical reaction is crucial for constructing a complete mechanistic picture. These intermediates are typically short-lived and require specialized techniques for their detection.

Spectroscopic Detection of Transient Species

The photochemistry of 2-nitrobenzyl compounds is characterized by the formation of transient intermediates. psu.edu Upon absorption of UV light, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction to form an aci-nitro tautomer. psu.edu This species is a key intermediate on the pathway to releasing the caged molecule. psu.edunih.gov

Time-resolved UV-vis spectroscopy and laser flash photolysis (LFP) are powerful techniques used to observe these fleeting species. psu.edunih.gov Studies on 2-nitrobenzyl derivatives have successfully identified the aci-nitro intermediate, which exhibits a characteristic absorption spectrum and decays on the microsecond timescale. psu.edunih.govnih.gov In some substituted 2-nitrobenzyl systems, a triplet state has also been detected as a major transient, although it is not always part of the productive pathway leading to the final nitroso product. nih.gov

Steric and Electronic Effects on Reactivity

The photoreactivity of this compound is not static but can be finely tuned by modifying its chemical structure. Both steric hindrance and the electronic nature of substituents play a critical role in determining the rate and efficiency of the photoreaction.

Influence of Substituent Patterns on Photoreactivity

The substitution pattern on the o-nitrobenzyl core has a significant impact on photochemical behavior, influencing both the quantum yield and the reaction rate. nih.govresearchgate.netresearchgate.net

Electronic Effects: The introduction of electron-donating groups, such as methoxy (B1213986) groups, onto the aromatic ring can alter the electronic characteristics of the molecule. For example, dimethoxy-substituted nitrobenzyl compounds have been observed to decompose at different rates compared to their monomethoxy counterparts. researchgate.net These substitutions can also influence the formation of transient species; 4,5-dimethoxy substitution on 2-nitrobenzyl groups has been shown to promote the appearance of a transient triplet state. nih.gov

Steric Effects: Alterations to the benzylic position can also have a profound effect. A prominent example is the comparison between the standard 2-nitrobenzyl group and the 2-(2-nitrophenyl)propyl (NPP) group, which contains an additional methyl group at the benzylic carbon. This substitution promotes a more rapid hydrogen abstraction by the excited nitro group, resulting in a higher quantum yield for photorelease compared to many standard 2-nitrobenzyl systems. rsc.org The quantum efficiency for the photogeneration of cyclohexylamine from related carbamates has been explicitly shown to depend on both α-substituent and o-nitro substitution patterns, confirming the importance of both steric and electronic factors. researchgate.netresearchgate.net

Impact of Nitro Group Position on Reaction Pathways

The position of the nitro group (–NO₂) on the benzyl (B1604629) ring—ortho, meta, or para—profoundly alters the electronic properties of the N-nitrobenzylcyclohexanamine molecule, thereby directing its reactivity in various chemical transformations. The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive (–I) and resonance (–R) effects. The interplay of these effects varies significantly with the substituent's location.

Ortho (2-nitro) and Para (4-nitro) Positions: When the nitro group is at the ortho or para position, it can withdraw electron density from the benzene (B151609) ring via both the inductive and resonance effects. doubtnut.comdoubtnut.com This delocalization of negative charge is particularly effective at these positions, creating partial positive charges on the ring carbons, including the one attached to the benzylic methylene (B1212753) group. nih.gov This electronic pull increases the acidity of the benzylic protons and makes the aromatic ring more susceptible to nucleophilic attack. In the context of the well-documented photochemical cleavage of 2-nitrobenzyl compounds, the ortho position is crucial. The reaction proceeds via an initial photo-induced excitation of the nitro group, followed by the abstraction of a benzylic hydrogen to form an aci-nitro intermediate. wikipedia.orgpsu.edu This intramolecular hydrogen transfer is geometrically feasible only from the ortho position. For reactions like nucleophilic aromatic substitution, the presence of a nitro group at the ortho or para position strongly activates the ring towards attack by stabilizing the negatively charged Meisenheimer complex intermediate. doubtnut.comnih.gov

Meta (3-nitro) Position: At the meta position, the nitro group exerts a strong electron-withdrawing inductive effect but cannot participate in resonance with the benzylic position. nih.gov Consequently, its ability to stabilize a negative charge on the benzylic carbon or a negative charge developed during nucleophilic aromatic substitution is significantly diminished compared to the ortho and para isomers. Therefore, reactions that rely on the acidity of the benzylic proton or stabilization of a negative intermediate are generally slower for the meta isomer. For instance, the photochemical cleavage characteristic of the 2-nitrobenzyl group does not proceed through the same pathway for the 3-nitro isomer due to the geometric impossibility of the required hydrogen atom transfer.

The distinct electronic environments of the isomers lead to different reactivities and, in some cases, entirely different reaction products. Recent studies on the C(sp²)-H/N-H cross-coupling of nitroarenes have shown that such reactions can exhibit high regioselectivity, favoring the para position. nih.gov This underscores how the inherent electronic properties conferred by the nitro group's position can be exploited for selective synthesis.

Table 1: Comparative Impact of Nitro Group Position on Reactivity

| Isomer | Dominant Electronic Effects at Benzylic Position | Relative Acidity of Benzylic Protons | Reactivity in Photochemical Cleavage | Reactivity in Nucleophilic Aromatic Substitution |

|---|---|---|---|---|

| This compound (Ortho) | Strong Inductive (–I) and Resonance (–R) | High | Active (Intramolecular H-abstraction) | High |

| N-(3-nitrobenzyl)cyclohexanamine (Meta) | Inductive (–I) only | Low | Inactive (Geometrically unfavorable) | Low |

| N-(4-nitrobenzyl)cyclohexanamine (Para) | Strong Inductive (–I) and Resonance (–R) | High | Inactive (Intramolecular H-abstraction not possible) | High |

Solvent Effects and Reaction Environment Influences

The photochemical cleavage of this compound serves as an excellent model to understand these influences. The reaction begins with the absorption of a photon, leading to an excited state, followed by the formation of the key aci-nitro intermediate. psu.edu The subsequent decay of this intermediate leads to the release of cyclohexylamine and the formation of 2-nitrosobenzaldehyde. psu.eduthieme-connect.de

Solvent Polarity and Proticity: Solvents play a multifaceted role in this process. While the initial photogeneration of the aci-nitro intermediate is often rapid and its quantum yield is relatively insensitive to the solvent, the subsequent steps are strongly affected. nih.gov The decay of the aci-nitro species, which is often the rate-determining step, can be influenced by solvent polarity and its ability to donate or accept protons. psu.edu Polar protic solvents, like methanol (B129727) or water, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction. For instance, in reactions involving charged nucleophiles or leaving groups, a polar solvent is generally preferred. scispace.com Conversely, non-polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or acetonitrile, may favor different pathways. Studies have shown that changing the solvent can significantly impact reaction yields; for example, the cleavage of a 2-nitrobenzyl group in one study was found to be more efficient in THF than in acetonitrile. rug.nl

Temperature: As with most chemical reactions, temperature affects the rate of reactions involving this compound by influencing the kinetic energy of the molecules. For thermally driven reactions, an increase in temperature generally increases the reaction rate according to the Arrhenius equation. For photochemical reactions, temperature can influence the efficiency of competing non-radiative decay pathways from the excited state and affect the rates of the subsequent thermal steps that follow the initial photo-excitation.

Table 2: Influence of Solvent Type on the Photochemical Cleavage of this compound

| Solvent Type | Typical Examples | Key Properties | Expected Impact on Reaction |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High polarity, H-bond donor | Can stabilize the excited state and charged intermediates (e.g., aci-nitro anion), potentially influencing the rate of intermediate decay. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | High polarity, no H-bond donor | Effectively solvates cations; can influence the rates of steps involving charge separation. |

| Non-polar Aprotic | Hexane, Toluene, THF | Low polarity | Generally slows down reactions involving polar or charged intermediates. May favor radical pathways or concerted mechanisms. |

Research Applications and Functional Material Development

N-(2-nitrobenzyl)cyclohexanamine as a Photoremovable Protecting Group (PPG)

A photoremovable protecting group (PPG), also known as a photocage, is a light-sensitive moiety that temporarily blocks a functional group in a molecule. mdpi.com Upon irradiation with light of a specific wavelength, the PPG is cleaved, restoring the original functional group's activity. wikipedia.org The 2-nitrobenzyl group is one of the most widely used and well-studied PPGs, valued for its efficiency and versatility in protecting a wide range of functional groups, including amines, carboxylates, and phosphates. wikipedia.orgnih.gov

This compound functions as a PPG for the secondary amine, cyclohexanamine. The covalent bond between the benzylic carbon of the nitrobenzyl group and the nitrogen of the cyclohexanamine is stable under many chemical conditions but can be selectively broken by UV light. wikipedia.org This "orthogonality" to chemical reagents makes it a powerful tool in synthetic chemistry, allowing for deprotection without the need for harsh acids, bases, or other chemical agents that could interfere with other parts of a molecule. wikipedia.org

The mechanism of photocleavage for 2-nitrobenzyl-based PPGs is a well-understood intramolecular photochemical reaction. wikipedia.org Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected substrate—in this case, cyclohexanamine—and forms a 2-nitrosobenzaldehyde byproduct. wiley-vch.deacs.org

Photoactivatable conjugates are molecules that are biologically or chemically inert until activated by light. The synthesis of such conjugates using this compound involves covalently linking the 2-nitrobenzyl moiety to a substrate of interest through the cyclohexanamine's nitrogen atom. This process, often referred to as "caging," effectively masks the amine's functionality. nih.gov

The design of these conjugates focuses on several key properties, as outlined in the table below.

| Property | Description | Significance |

| Wavelength of Activation | The specific wavelength of light (typically UV) required to cleave the PPG. For nitrobenzyl groups, this is often in the range of 260-360 nm. thermofisher.com | Allows for selective activation and minimizes damage to biological systems by using longer wavelengths where possible. |

| Quantum Yield | A measure of the efficiency of the photorelease process; the fraction of absorbed photons that result in the cleavage of the protecting group. thermofisher.com | Higher quantum yields mean that lower light intensity or shorter exposure times are needed for activation. |

| Photostability | The stability of the caged compound in the absence of the activating light. | Ensures that the substrate is not released prematurely, providing better control. |

| Solubility | The ability of the conjugate to dissolve in relevant solvents, such as aqueous buffers for biological applications. thermofisher.com | Crucial for practical application in various experimental systems. |

The synthesis typically involves a reaction between a 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) and the amine-containing substrate. In the context of this compound, the compound itself represents a simple photoactivatable source of cyclohexanamine. More complex conjugates can be synthesized by modifying the cyclohexanamine or the nitrobenzyl ring to attach other molecules of interest.

The primary application of this compound as a PPG is the controlled release of cyclohexanamine. This ability to release a specific chemical at a precise time and location is a powerful tool in various research areas. mdpi.com When the this compound molecule is exposed to UV radiation, it undergoes photocleavage, liberating the free cyclohexanamine. wikipedia.orgacs.org

This light-triggered release has several advantages:

Spatiotemporal Control : Light can be focused on a very small area, allowing for the release of the amine only in a specific region of a sample (spatial control). wikipedia.org The timing of the light exposure can be precisely controlled (temporal control).

Traceless Reagent : The activation is triggered by light, a non-invasive stimulus, avoiding the addition of chemical reagents that might contaminate the system. wikipedia.org

Dose Control : The amount of amine released can be modulated by controlling the intensity and duration of the light exposure.

This controlled release mechanism is fundamental to the use of this compound in applications like photobase generation, which is explored in the following section. The principle can also be extended to more complex systems where a caged amine is part of a larger molecule, such as a drug delivery vehicle or a smart material that changes its properties upon irradiation. mdpi.comnih.gov

This compound in Photobase Generation (PBG) Systems

A photobase generator (PBG) is a compound that produces a basic substance upon exposure to light. nih.gov This generated base can then be used to catalyze a variety of chemical reactions, such as polymerizations, cross-linking, or deprotection steps in materials science and microfabrication. researchgate.netresearchgate.net this compound is an effective PBG because its photocleavage releases cyclohexanamine, an organic base.

The use of PBGs offers significant advantages over traditional methods that rely on the uniform addition of a base to a system. By using a photomask, the base can be generated in a specific pattern, allowing for the catalysis of reactions only in the illuminated areas. This is the foundational principle behind their use in photoresists and photolithography. nih.govwikipedia.org

| System Component | Role |

| This compound | The latent source of the base (the PBG). |

| Light Source (e.g., UV lamp) | The trigger for the release of the base. |

| Reactive Matrix | The chemical system (e.g., monomers, polymers) that undergoes a base-catalyzed reaction. |

Research has focused on modifying the o-nitrobenzyl structure to improve the efficiency and shift the activation wavelength of PBGs to the visible light spectrum, which is often more desirable for applications involving sensitive materials. nih.govresearchgate.net

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a critical process in the manufacturing of microelectronics. wikipedia.org They work by undergoing a change in solubility in a developer solution after being exposed to a pattern of light. This change can be induced by the generation of an acid (in a photoacid generator system) or a base (in a photobase generator system). nih.govwikipedia.org

This compound can be incorporated into photoresist formulations as a PBG. In such a system, light exposure creates a latent image of base in the resist material. During a subsequent step, typically heating (post-exposure bake), the generated cyclohexanamine catalyzes a chemical reaction that alters the solubility of the polymer resin in the exposed regions. wikipedia.org

For example, in a negative-tone photoresist, the base might catalyze a cross-linking reaction, making the exposed regions insoluble in the developer. In a positive-tone system, the base could catalyze the removal of a protecting group from the polymer, making the exposed regions soluble. nih.gov The use of nitrobenzyl groups as photosensitive components in molecular resists has been explored to achieve finer patterning at the nanoscale. nih.gov

Photolithography is the process that uses light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on a substrate. wikipedia.orgresearchgate.net The use of PBGs like this compound is particularly relevant for chemically amplified photoresists. In these systems, a single photogenerated base molecule can catalyze hundreds or thousands of reactions, greatly increasing the sensitivity of the resist to light. wikipedia.org

The process using a PBG-based photoresist generally involves these steps:

Coating : The substrate (e.g., a silicon wafer) is coated with the photoresist formulation containing this compound.

Exposure : The resist is exposed to UV light through a photomask. In the illuminated areas, cyclohexanamine is generated.

Post-Exposure Bake (PEB) : The substrate is heated, and the photogenerated base catalyzes reactions that change the polymer's solubility.

Development : A solvent is used to wash away the soluble portions of the resist, leaving behind a patterned structure.

This technology is crucial for creating the intricate circuits found in modern electronics. The ability to generate a catalytic base with high spatial resolution is key to printing ever-smaller features on computer chips. nih.gov

Role as a Building Block in Complex Molecule Synthesis

Beyond its applications in materials science, the 2-nitrobenzyl group is a valuable tool in multi-step organic synthesis. Nitro compounds, in general, are considered versatile building blocks due to the diverse reactivity of the nitro group, which can be transformed into other functional groups, most notably through reduction to an amine. nih.govfrontiersin.org

In the context of this compound, its role as a building block is primarily linked to its function as a photoremovable protecting group. wikipedia.org During the synthesis of a complex molecule with multiple functional groups, it is often necessary to temporarily block, or "protect," one group from reacting while transformations are carried out elsewhere in the molecule.

The N-(2-nitrobenzyl) group offers a distinct advantage in this regard. Its removal is triggered by light, a condition that is orthogonal to the acidic, basic, or reductive/oxidative conditions used to remove many other common protecting groups. wikipedia.org This allows a synthetic chemist to selectively deprotect the amine at a specific stage of the synthesis without disturbing other protecting groups. This strategy was famously employed in the total syntheses of complex natural products like ent-Fumiquinazoline. wikipedia.org While this compound itself is a simple molecule, it exemplifies the principle of using a photolabile unit to introduce a protected amine that can be unmasked on demand, a powerful strategy in the assembly of intricate molecular architectures.

Synthesis of Bioactive Compounds

In the synthesis of complex bioactive molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere on the molecule. The 2-nitrobenzyl group is an effective photocage for amines, a common functional group in many biologically active compounds. By masking the cyclohexanamine with a 2-nitrobenzyl group, the amine's nucleophilicity is suppressed. It can be selectively deprotected with UV light at a desired stage of a synthetic sequence, allowing the amine to participate in subsequent bond-forming reactions. This strategy is particularly advantageous as it avoids the use of harsh chemical reagents for deprotection, which could damage sensitive functional groups on a complex molecule. While specific examples of its direct use are still emerging, the principle of photocaging amines is a well-established strategy in the synthesis of nitrogen-containing natural products and pharmaceuticals.

Precursor for Advanced Organic Intermediates

This compound serves as a photolabile precursor for the generation of cyclohexanamine, a key intermediate in organic synthesis. The controlled, light-induced release of this secondary amine enables its use as a catalyst or initiator in a variety of chemical transformations. The temporal and spatial control afforded by the photocleavage process is a significant advantage over traditional chemical methods of amine generation. For instance, the released amine can initiate polymerization reactions in specific, light-exposed regions of a sample, a foundational concept for applications in photolithography and 3D printing. nsf.gov The 2-nitrobenzyl caging strategy transforms a simple secondary amine into a sophisticated, light-activated chemical tool for creating advanced organic intermediates on demand.

Integration into Photoresponsive Polymeric Systems

The photocleavable nature of the 2-nitrobenzyl group has been extensively exploited in materials science for the creation of "smart" polymers that respond to light. By incorporating this moiety into polymer architectures, materials can be designed to change their properties, degrade, or release payloads upon photoirradiation.

Design of Photoresponsive Polymersomes

Polymersomes are hollow, spherical vesicles formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. They are widely investigated as nanocarriers for applications such as drug delivery. By incorporating a 2-nitrobenzyl linker at the junction between the hydrophilic and hydrophobic blocks of the copolymer, photoresponsive polymersomes can be created. mdpi.comnih.gov These structures remain stable in the dark, effectively encapsulating their cargo. nih.gov

Upon exposure to UV light, the 2-nitrobenzyl group cleaves, breaking the covalent link between the polymer blocks. nih.gov This disruption of the amphiphilic architecture can significantly alter the permeability of the polymersome membrane or lead to the complete dissociation of the vesicle into smaller structures. researchgate.net This photo-induced disassembly provides a precise mechanism for the triggered release of an encapsulated payload, such as a drug or imaging agent, at a specific time and location. nih.gov Researchers have demonstrated that the release of an entrapped substance can be mediated by these photo-induced changes in the hydrophobic shell's permeability. nih.gov

Photo-initiated Ring-Opening Polymerization (NCA ROP)

Ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides with well-defined structures. nsf.gov The initiation of this polymerization is typically achieved using a primary or secondary amine. This compound functions as a photo-caged initiator for this process. The cyclohexanamine, which is the active initiator, is rendered inert by its attachment to the 2-nitrobenzyl group. nsf.gov

When the system is exposed to UV light, the photolabile group is cleaved, liberating the free cyclohexanamine. This newly freed amine can then initiate the ring-opening polymerization of NCA monomers to form polypeptides. This photoinitiation provides exceptional control over the polymerization process. It allows the reaction to be started and stopped simply by controlling the light source, enabling the fabrication of complex polymer architectures and patterned surfaces for advanced materials applications. nsf.gov

Spectroscopic Characterization Techniques for N 2 Nitrobenzyl Cyclohexanamine

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of N-(2-nitrobenzyl)cyclohexanamine is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the secondary amine, the cyclohexyl group, and the 2-nitrobenzyl group.

The presence of the secondary amine (N-H) group is typically identified by a stretching vibration in the region of 3300-3500 cm⁻¹. researchgate.net This band is often weaker and sharper than the -OH band. The N-H bending vibration is expected to appear around 1560-1620 cm⁻¹. cdnsciencepub.com The C-N stretching vibration of the amine is anticipated in the range of 1346-1068 cm⁻¹. rsc.org

The nitroaromatic portion of the molecule gives rise to strong, characteristic absorptions. The asymmetric stretching vibration of the nitro group (NO₂) is expected to be observed in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration appears between 1300 and 1370 cm⁻¹. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region.

The cyclohexyl group will contribute to the spectrum with its C-H stretching vibrations just below 3000 cm⁻¹ and its characteristic bending vibrations at lower wavenumbers.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 |

| N-H Bend | 1560-1620 | |

| C-N Stretch | 1346-1068 | |

| Nitro Group | Asymmetric NO₂ Stretch | 1500-1550 |

| Symmetric NO₂ Stretch | 1300-1370 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1400-1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of molecular bonds. For this compound, Raman spectroscopy is particularly useful for characterizing the nitroaromatic and skeletal vibrations.

The nitro group (NO₂) vibrations are also prominent in the Raman spectrum. The symmetric stretching of the NO₂ group is expected to be a strong band, typically observed in the region of 1330-1360 cm⁻¹. The aromatic ring vibrations will also be clearly visible, with characteristic bands for the ring breathing modes. Resonance Raman spectroscopy, especially when using an excitation wavelength near an electronic absorption of the nitroaromatic chromophore, can significantly enhance the intensity of the nitro group and aromatic ring vibrations, providing detailed structural information. aip.orgaip.org Studies on nitroaromatic compounds have shown that strong overtone and combination bands can also be observed in the Raman spectra. spiedigitallibrary.org

Surface-Enhanced Raman Scattering (SERS) is another powerful technique that can be applied. By adsorbing the analyte onto a nanostructured metal surface, the Raman signal can be dramatically amplified, allowing for the detection of even trace amounts of the compound. optica.orgdtu.dk

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 2-nitrobenzyl chromophore. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. spiedigitallibrary.org The spectrum is anticipated to show a strong absorption band in the range of 200-300 nm, corresponding to the π → π* transitions of the aromatic ring and the nitro group. spiedigitallibrary.org The presence of the amine group as a substituent on the benzyl (B1604629) ring may cause a slight shift in the absorption maximum compared to unsubstituted nitrobenzene (B124822). The n → π* transition of the nitro group is also expected, though it is typically weaker and may be observed as a shoulder on the main absorption band.

Fluorescence Spectroscopy

The fluorescence properties of this compound are intrinsically linked to the o-nitrobenzyl group. Many o-nitrobenzyl compounds are known to be photolabile and can act as photoremovable protecting groups. rsc.org Upon irradiation with UV light, these compounds can undergo an intramolecular rearrangement, which often leads to the formation of a nitroso species. rsc.orgresearchgate.net This photoreaction can either quench fluorescence or, in some cases, lead to the formation of a fluorescent product. rsc.org Therefore, the fluorescence spectrum of this compound might show weak or no emission in its ground state. However, upon UV irradiation, a change in the fluorescence spectrum, potentially with the appearance of a new emission band, could be observed, signaling the photochemical transformation of the molecule. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial data for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring, the benzylic methylene (B1212753) group, and the aromatic ring.

Aromatic Protons: The four protons on the 2-nitrophenyl group will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of the nitro group, the protons ortho and para to it will be deshielded and appear at higher chemical shifts.

Benzylic Protons: The two protons of the methylene group (CH₂-N) connecting the benzyl and cyclohexyl moieties are expected to resonate as a singlet or a multiplet in the range of δ 3.5-4.5 ppm.

Cyclohexyl Protons: The protons on the cyclohexyl ring will appear in the aliphatic region, typically between δ 1.0 and 3.0 ppm. The proton on the carbon directly attached to the nitrogen (CH-N) will be the most deshielded of the cyclohexyl protons.

Amine Proton: The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the 2-nitrophenyl ring will be observed in the range of δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded.

Benzylic Carbon: The carbon of the benzylic methylene group (CH₂-N) is expected to appear around δ 50-60 ppm.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will resonate in the aliphatic region, typically between δ 20 and 60 ppm. The carbon directly bonded to the nitrogen (CH-N) will be the most deshielded among the cyclohexyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| Benzylic CH₂ | 3.5 - 4.5 | 50 - 60 |

| Cyclohexyl CH-N | ~2.5 - 3.0 | ~55 - 65 |

| Other Cyclohexyl CH₂ | 1.0 - 2.0 | 20 - 40 |

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the nitrobenzyl group, the benzylic methylene protons, and the protons of the cyclohexyl ring.

The aromatic region would typically display a complex multiplet pattern due to the four protons on the disubstituted benzene ring. The electron-withdrawing nitro group significantly influences the chemical shifts of these protons, causing them to appear at lower field. The proton ortho to the nitro group is expected to be the most downfield-shifted.

The benzylic protons (CH₂) adjacent to the nitrogen and the benzene ring would likely appear as a singlet, or if coupled to the amine proton, as a doublet. Its chemical shift would be influenced by the adjacent aromatic ring and the nitrogen atom. The methine proton on the cyclohexyl ring attached to the nitrogen would also have a characteristic chemical shift, likely appearing as a multiplet due to coupling with the adjacent methylene protons of the cyclohexyl ring. The remaining cyclohexyl protons would produce a series of overlapping multiplets at a higher field (upfield). The broad signal of the N-H proton might also be observable, and its chemical shift can be concentration-dependent.

A representative, though hypothetical, ¹H NMR data table for this compound is presented below. Actual experimental values may vary based on the solvent and spectrometer frequency.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.3 - 7.6 | m | 3H | Aromatic H |

| ~ 3.8 | s | 2H | Benzylic CH₂ |

| ~ 2.5 - 2.7 | m | 1H | Cyclohexyl CH-N |

| ~ 1.0 - 2.0 | m | 11H | Cyclohexyl CH₂ and NH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the broadband proton-decoupled ¹³C NMR spectrum.

The carbon atoms of the aromatic ring would resonate in the downfield region (typically 120-150 ppm). The carbon atom bearing the nitro group (C-NO₂) would be significantly deshielded and appear at a lower field, as would the carbon to which the benzyl group is attached. The benzylic carbon (CH₂) would appear at a chemical shift influenced by the adjacent nitrogen and aromatic ring. The carbons of the cyclohexyl ring would resonate in the upfield region, with the carbon directly attached to the nitrogen (C-N) being the most downfield among them.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 148 | Aromatic C-NO₂ |

| ~ 135 | Aromatic C-CH₂ |

| ~ 125 - 133 | Aromatic CH |

| ~ 58 | Cyclohexyl CH-N |

| ~ 50 | Benzylic CH₂ |

| ~ 32 | Cyclohexyl CH₂ |

| ~ 26 | Cyclohexyl CH₂ |

| ~ 25 | Cyclohexyl CH₂ |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent aromatic protons, and within the cyclohexyl ring, it would help to trace the connectivity of the CH and CH₂ groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.com It would definitively link each proton signal to its corresponding carbon signal, for example, the benzylic CH₂ protons to the benzylic carbon and the various cyclohexyl protons to their respective carbons. columbia.edu

Mass Spectrometry (MS) in Structural and Mechanistic Research

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₁₈N₂O₂ = 234.29 g/mol ). nih.gov

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. Common fragmentation pathways for benzylamines include cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), leading to the formation of a stable benzyl cation or a cyclohexylaminomethyl radical. libretexts.orgmiamioh.edu The presence of the nitro group would also influence the fragmentation, with potential loss of NO₂ or other related fragments. libretexts.org The fragmentation pattern helps to confirm the presence of the different structural motifs within the molecule. For instance, a prominent peak at m/z 91 would be indicative of the benzyl cation, while a peak corresponding to the loss of the nitro group (M-46) could also be expected. researchgate.net

Computational and Theoretical Investigations of N 2 Nitrobenzyl Cyclohexanamine

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis

No published data is available.

Spectroscopic Property Prediction

No published data is available.

Molecular Dynamics and Reaction Pathway Modeling

Simulation of Photochemical Reaction Coordinates

No published data is available.

Transition State Analysis in Catalytic and Thermal Reactions

No published data is available.

Analysis of Non-Covalent Interactions

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in molecular recognition and crystal engineering. usc.edu.au The structure of N-(2-nitrobenzyl)cyclohexanamine contains one hydrogen bond donor—the secondary amine group (N-H)—and three potential hydrogen bond acceptor sites: the two oxygen atoms of the nitro group and the lone pair on the secondary amine nitrogen. nih.gov

This configuration allows for the formation of robust intermolecular hydrogen bonds, most notably of the N-H···O type. researchgate.net In a crystalline environment, it is anticipated that the amine hydrogen would form a strong hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. Such interactions often lead to the formation of well-defined supramolecular synthons, like dimers or chains, which organize the molecules into a larger, stable network. researchgate.net The directionality and strength of these hydrogen bonds are primary determinants of the resulting crystal packing arrangement. Weaker C-H···O interactions, involving activated C-H bonds from the benzyl (B1604629) or cyclohexyl groups and the nitro-group oxygens, may also contribute to the stability of the three-dimensional structure. researchgate.net

To quantitatively and visually analyze the complex network of intermolecular interactions within a crystal, several computational tools are employed.

3D Hirshfeld Surface (HS) and 2D Fingerprint Plots (FP): Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal. researchgate.net The 3D surface maps different types of interactions, while the corresponding 2D fingerprint plot provides a quantitative summary. For this compound, the fingerprint plot would be expected to show distinct spikes characteristic of N-H···O hydrogen bonds. It would also display a significant proportion of H···H contacts, reflecting the importance of van der Waals interactions involving the cyclohexyl and benzyl moieties. Other features would correspond to C-H···O and potential C-H···π contacts. researchgate.net

Reduced Density Gradient (RDG): The RDG method is used to identify and visualize non-covalent interactions in real space based on electron density and its gradient. researchgate.net An analysis of this compound would likely reveal large, low-gradient surfaces between molecules, indicative of van der Waals forces, particularly around the hydrocarbon regions. Sharp, low-gradient spikes between the N-H donor and the nitro oxygen acceptor would visually confirm the presence and location of strong hydrogen bonds. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds and intermolecular interactions. nih.gov In an AIM analysis of this compound, the presence of a bond critical point (BCP) between the amine hydrogen and an oxygen atom would provide definitive evidence of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the strength and nature of this interaction. nih.gov Additional BCPs could identify weaker C-H···O or π-stacking interactions.

In Silico Screening and Molecular Descriptors

In silico screening utilizes computational methods to predict the physicochemical properties, pharmacokinetics, and potential biological activity of molecules before their synthesis. nih.gov This approach relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For this compound, a range of descriptors can be computed to assess its potential as a drug candidate or bioactive probe. nih.gov

These descriptors are critical for evaluating properties such as membrane permeability, oral bioavailability, and metabolic stability. For instance, the Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to cross cell membranes. The calculated XLogP3 value provides a measure of its lipophilicity, which influences absorption, distribution, and excretion. nih.gov These values can be used to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict the "drug-likeness" of a molecule.

Below is a table of key molecular descriptors computed for this compound.

| Property Name | Property Value | Reference |

| Molecular Weight | 234.29 g/mol | nih.gov |

| Molecular Formula | C13H18N2O2 | nih.gov |

| XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 234.136827821 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 57.9 Ų | nih.gov |

| Heavy Atom Count | 17 | nih.gov |

| IUPAC Name | N-[(2-nitrophenyl)methyl]cyclohexanamine | nih.gov |

Future Research Trajectories and Academic Outlook

Development of Advanced Synthetic Methodologies

The synthesis of N-(2-nitrobenzyl)cyclohexanamine and its derivatives is a key area for future research. While classical methods involving the reaction of 2-nitrobenzyl halides with cyclohexylamine (B46788) are established, there is a continuous drive towards more efficient, sustainable, and versatile synthetic strategies.

Future research will likely focus on:

Catalytic C-N Bond Formation: Exploring novel transition-metal-catalyzed cross-coupling reactions could provide more efficient and milder conditions for the synthesis of this compound and its analogs. This could involve the use of palladium, copper, or nickel catalysts to couple a 2-nitrobenzyl precursor with cyclohexylamine.